AP163 is a synthetic compound identified through structure-activity relationship studies as a potent and selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1) []. TAAR1 is a G protein-coupled receptor found primarily in the central nervous system, and its modulation has been implicated in various neurological and psychiatric disorders []. AP163 exhibits high affinity for TAAR1, with an EC50 value in the nanomolar range [].
The synthesis of N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride typically involves two main steps:
The molecular structure of N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride features a morpholine ring substituted with an aminoethyl group and a carboxamide functional group. The morpholine ring contributes to the compound's solubility and stability, while the aminoethyl group enhances its reactivity.
N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride can undergo various chemical reactions:
The mechanism of action for N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride involves its interaction with specific molecular targets within biological systems:
N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride exhibits several notable physical and chemical properties:
N-(2-aminoethyl)morpholine-4-carboxamide hydrochloride has diverse applications across several fields:
The synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide historically relied on nucleophilic acyl substitution between activated morpholine carboxylates and ethylenediamine. A prominent method involved reacting N-phenoxycarbonylmorpholine with ethylenediamine under reflux, followed by pH adjustment with sodium hydroxide and crystallization using oxalic acid to yield the oxalate salt [2]. This route faced significant industrial limitations, including:
Table 1: Limitations of Traditional Amidation
Parameter | Traditional Method | Industrial Impact |
---|---|---|
Reaction Time | 24–48 hours | High energy consumption |
Yield | 70–75% | Low atom economy |
Purity (HPLC) | 95–98% | Requires secondary purification |
Key Impurity | Ethylenediamine (15%) | Limits pharmaceutical applicability |
Recent methodologies focus on efficient coupling agents and heterogeneous catalysts to overcome traditional limitations:
Solvent selection critically impacts yield, purity, and environmental footprint:
Table 2: Solvent Performance Comparison
Solvent | Boiling Point (°C) | Reaction Rate (Relative) | LD₅₀ (mg/kg) | REACH Compliance |
---|---|---|---|---|
Toluene | 111 | 1.0× | 636 | Restricted |
p-Cymene | 177 | 2.3× | 4750 | Compliant |
DCM | 40 | 1.5× | 2526 | Restricted |
Ethanol | 78 | 0.9× | 7060 | Compliant |
High-purity pharmaceutical-grade material (>99.9%) requires advanced purification techniques:
Table 3: Crystallization Conditions for Salts
Salt Form | Solvent System | Temperature (°C) | Purity (%) | Yield (%) |
---|---|---|---|---|
Hydrochloride | Acetone/Ethyl acetate | 0–5 | >99.9 | 82 |
Oxalate | Ethanol/Water | 25 | 99.5 | 88 |
Acetate | Methanol | -10 | 98.7 | 79 |
The Chinese patent CN112679448B (2025) discloses a tosyl chloride-mediated cyclization method:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7